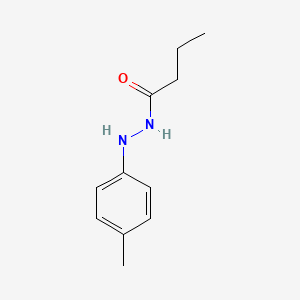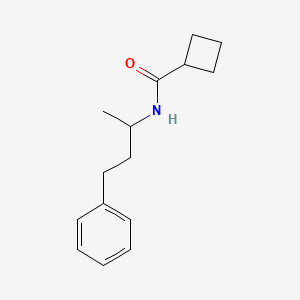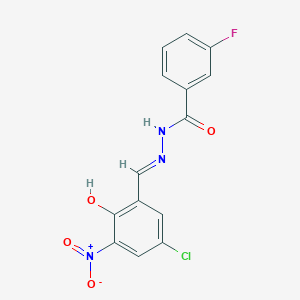
N'-(4-methylphenyl)butanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)butanohydrazide, also known as 4-MPH, is a chemical compound that has been widely used in scientific research. Its unique properties make it an ideal candidate for a variety of research applications. In
Mechanism of Action
The mechanism of action of N'-(4-methylphenyl)butanohydrazide is not fully understood. However, it is believed to work by inhibiting the activity of reactive oxygen species (ROS). ROS are molecules that are produced during normal cellular metabolism and can cause damage to cells and tissues. By inhibiting ROS activity, N'-(4-methylphenyl)butanohydrazide may help to protect cells from damage and prevent the development of disease.
Biochemical and Physiological Effects:
N'-(4-methylphenyl)butanohydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase. Additionally, N'-(4-methylphenyl)butanohydrazide has been shown to decrease the levels of lipid peroxidation, which is a marker of oxidative stress. These effects suggest that N'-(4-methylphenyl)butanohydrazide may have potential as a therapeutic agent for diseases associated with oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(4-methylphenyl)butanohydrazide in lab experiments is its high purity. This allows for accurate and reproducible results. Additionally, N'-(4-methylphenyl)butanohydrazide is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using N'-(4-methylphenyl)butanohydrazide is that its mechanism of action is not fully understood. This can make it difficult to interpret experimental results and design further studies.
Future Directions
There are several future directions for research on N'-(4-methylphenyl)butanohydrazide. One potential area of research is its use as an anti-tumor agent. Further studies could investigate the mechanisms by which N'-(4-methylphenyl)butanohydrazide inhibits tumor growth and its potential use in cancer therapy. Additionally, future research could focus on the use of N'-(4-methylphenyl)butanohydrazide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies could investigate the effects of N'-(4-methylphenyl)butanohydrazide on the cardiovascular system and its potential use in preventing or treating cardiovascular disease.
Conclusion:
In conclusion, N'-(4-methylphenyl)butanohydrazide is a chemical compound that has been widely used in scientific research. Its unique properties make it an ideal candidate for a variety of research applications. The synthesis method is relatively straightforward and yields a high purity product. N'-(4-methylphenyl)butanohydrazide has been shown to have potential as an anti-tumor agent and in the treatment of diseases associated with oxidative stress. However, further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
Synthesis Methods
The synthesis of N'-(4-methylphenyl)butanohydrazide involves the reaction of 4-methylbenzoyl chloride with n-butylhydrazine. The resulting product is then purified through recrystallization. This method yields a high purity product and is relatively straightforward.
Scientific Research Applications
N'-(4-methylphenyl)butanohydrazide has been used in a variety of scientific research studies. It has been shown to have potential as an anti-tumor agent, as it inhibits the growth of cancer cells. Additionally, N'-(4-methylphenyl)butanohydrazide has been used in studies investigating the role of oxidative stress in various diseases, including Alzheimer's disease and Parkinson's disease. It has also been used in studies examining the effects of oxidative stress on the cardiovascular system.
properties
IUPAC Name |
N'-(4-methylphenyl)butanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-4-11(14)13-12-10-7-5-9(2)6-8-10/h5-8,12H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVVPBGKEDVVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-[(benzylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5986044.png)
![3-{[5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5986062.png)
![1-[2-hydroxy-3-(2-{[(2-isopropoxyethyl)amino]methyl}-4-methoxyphenoxy)propyl]-4-piperidinol](/img/structure/B5986070.png)


![4-ethoxy-3-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5986088.png)
![1-[2-(3-acetylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B5986100.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[4-(5-pyrimidinylethynyl)benzyl]ethanamine](/img/structure/B5986111.png)
![N-(tert-butyl)-N'-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}urea](/img/structure/B5986117.png)
![N-[2-(methylthio)ethyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5986121.png)
![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5986137.png)
![methyl 3-[(3,4,5-triethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5986140.png)
![methyl 1-(3-{3-[(cyclopentylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B5986154.png)
![ethyl 4-(4-chlorobenzyl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5986165.png)